2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine
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Overview
Description
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is an organic compound belonging to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a pyridine ring. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine typically involves the halogenation and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the use of trifluoromethyl bromide or trifluoromethyl boron reagents to introduce the trifluoromethoxy group under suitable conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods typically involve the use of efficient catalysts and optimized reaction conditions to facilitate the halogenation and fluorination steps. The choice of reagents and reaction parameters is crucial to achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-difluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in the design of bioactive molecules .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIOKPUEUOATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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